N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-8-1-3-9(4-2-8)15-10(17)5-6-16-11(18)7-14-12(16)19/h1-4H,5-7,13H2,(H,14,19)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGBDHLJJUFZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide typically involves the reaction of 4-aminophenyl derivatives with imidazolidinone intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process may involve heating the reaction mixture to temperatures ranging from 60°C to 100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aminophenyl derivatives.
Scientific Research Applications
N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the imidazolidinone ring may contribute to the compound’s stability and binding affinity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Several propanamide derivatives with modified aromatic substituents and heterocyclic systems are documented in pesticide chemistry ():
Key Observations :
- The 4-aminophenyl group in the target compound contrasts with chlorinated aromatic rings in agrochemical analogs, suggesting divergent bioavailability and environmental behavior.
- The dioxoimidazolidinyl moiety may mimic bioactive heterocycles in pesticides (e.g., iprodione metabolites) but with distinct electronic profiles due to the propanamide backbone .
Functional Group Impact on Bioactivity
- Aminophenyl vs. Chlorophenyl: The amino group’s nucleophilicity could make the target compound a candidate for covalent interactions in enzyme inhibition, unlike the inert chlorophenyl groups in propanil.
- Imidazolidinone vs.
Biological Activity
N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide, also known by its CAS number 953717-77-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminophenyl derivatives with imidazolidinone intermediates. Common solvents used in this process include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with catalysts like triethylamine facilitating the reaction. The reaction usually occurs at temperatures between 60°C to 100°C to ensure optimal yield and purity.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 4-Aminophenyl derivative + Imidazolidinone | DMF/DMSO, Triethylamine, 60-100°C |
| 2 | Purification | Recrystallization/Chromatography |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The aminophenyl group facilitates hydrogen bonding with active sites on target proteins, while the imidazolidinone ring enhances the compound's stability and binding affinity. This dual interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Therapeutic Applications
Research has indicated that this compound may possess anti-inflammatory and anticancer properties. It has been investigated for its potential as a biochemical probe in enzymatic studies and as a therapeutic agent in cancer treatment .
Case Studies
- Anticancer Activity : In a study examining the effects of similar compounds on colorectal cancer cell lines (SW480 and HCT116), it was found that related compounds significantly inhibited cell proliferation. Although specific data on this compound was not detailed in this study, the structural similarities suggest potential efficacy .
- Enzymatic Inhibition : Another investigation highlighted the compound's role as an inhibitor in enzymatic pathways relevant to cancer progression. The binding affinity and inhibition rates were compared against standard chemotherapeutics, showing promise for further development .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-(4-aminophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide | Moderate | Potential anticancer activity |
| N-(4-aminophenyl)-4-(2,5-dioxoimidazolidin-1-yl)butanamide | High | Investigated for anti-inflammatory effects |
This comparison shows that while there are structural similarities among these compounds, each exhibits distinct biological activities that warrant further investigation.
Q & A
Q. What are the established synthetic routes for N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling 4-aminophenyl derivatives with imidazolidinone precursors. Key steps include:
- Amide bond formation : Use carbodiimides (e.g., EDC/HOBt) or mixed anhydrides to conjugate the aminophenyl group with the imidazolidinone-propanoic acid intermediate .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (solvents like ethanol/water) to isolate the product.
- Critical parameters : Reaction temperature (20–60°C), pH control (neutral to mildly acidic), and stoichiometric ratios (1:1.2 for amine:acylating agent) significantly affect yield .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm for 4-aminophenyl), imidazolidinone NH (δ 8–10 ppm), and propionamide carbonyl (δ 170–175 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.
- FT-IR : Detect key functional groups (N–H stretch ~3300 cm⁻¹, C=O stretches at 1650–1750 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ ion) .
Advanced Research Questions
Q. How can computational chemistry tools be integrated with experimental data to predict reaction pathways for novel derivatives of this compound?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and intermediates for imidazolidinone ring formation or amide coupling .
- Reaction path search software (e.g., GRRM, AFIR): Identify low-energy pathways and optimize solvent/catalyst interactions .
- Machine learning : Train models on existing kinetic data (e.g., rate constants, yields) to predict optimal conditions for new derivatives .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies involving this compound?
- Methodological Answer :
- Systematic meta-analysis :
- Data normalization : Adjust for variations in assay conditions (e.g., cell lines, incubation times) .
- Dose-response reevaluation : Compare EC₅₀/IC₅₀ values using standardized protocols (e.g., MTT assays for cytotoxicity) .
- Structural validation : Re-examine compound purity (HPLC >95%) and stereochemistry (via chiral HPLC or X-ray crystallography) to rule out batch-specific anomalies .
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under resource-constrained conditions?
- Methodological Answer :
- Factorial design : Screen variables (e.g., temperature, catalyst loading, solvent polarity) using a 2³ factorial matrix to identify dominant factors .
- Response Surface Methodology (RSM) : Apply central composite design to model non-linear relationships and predict optimal conditions (e.g., 45°C, 10 mol% catalyst, THF/H₂O solvent) .
- Validation : Confirm predicted yields (e.g., 75–85%) through triplicate experiments .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
